molecular formula C17H12FN3O4S B14578782 N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide CAS No. 61384-05-2

N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14578782
CAS No.: 61384-05-2
M. Wt: 373.4 g/mol
InChI Key: VCXYXUPMOJDUKV-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a nitrophenoxy group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached via an etherification reaction, where a nitrophenol derivative reacts with the thiazole-fluorophenyl intermediate.

    Acetylation: The final step involves acetylation of the thiazole derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Bromophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide
  • N-[4-(4-Methoxyphenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide

Uniqueness

N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its bromophenyl and methoxyphenyl analogs. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

61384-05-2

Molecular Formula

C17H12FN3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H12FN3O4S/c1-10(22)19-17-20-15(11-5-7-12(18)8-6-11)16(26-17)25-14-4-2-3-13(9-14)21(23)24/h2-9H,1H3,(H,19,20,22)

InChI Key

VCXYXUPMOJDUKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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